molecular formula C9H17NO2 B13573753 Ethyl cyclobutylalaninate

Ethyl cyclobutylalaninate

Cat. No.: B13573753
M. Wt: 171.24 g/mol
InChI Key: BPRSLGAEOBRSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyclobutylalaninate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of cyclobutylalanine, featuring a cyclobutane ring attached to an alanine moiety, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyclobutylalaninate typically involves the esterification of cyclobutylalanine with ethanol. One common method is the Fischer esterification, where cyclobutylalanine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Cyclobutylalanine+EthanolH2SO4Ethyl cyclobutylalaninate+Water\text{Cyclobutylalanine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclobutylalanine+EthanolH2​SO4​​Ethyl cyclobutylalaninate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclobutylalaninate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutylalanine and ethanol.

    Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

    Substitution: Ammonia (NH3) or amines can be used for nucleophilic substitution to form amides.

Major Products Formed

    Hydrolysis: Cyclobutylalanine and ethanol.

    Reduction: Cyclobutylalaninol.

    Substitution: Cyclobutylalaninamide.

Scientific Research Applications

Ethyl cyclobutylalaninate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cyclobutane-containing compounds.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl cyclobutylalaninate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclobutane ring can impart rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl cyclobutylalaninate can be compared with other ester derivatives of cyclobutylalanine and similar amino acid esters. Some similar compounds include:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.

    Ethyl cyclopropylalaninate: Contains a cyclopropane ring instead of a cyclobutane ring.

    Ethyl cyclopentylalaninate: Contains a cyclopentane ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to other cyclic amino acid esters.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-(cyclobutylamino)propanoate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

BPRSLGAEOBRSEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1CCC1

Origin of Product

United States

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